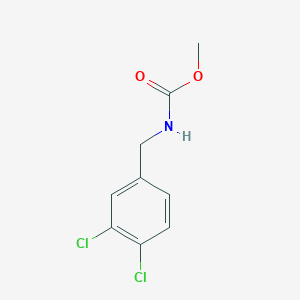

methyl (3,4-dichlorobenzyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (3,4-dichlorobenzyl)carbamate (MDCB) is a carbamate insecticide that has been widely used in agricultural and household settings. The compound is known for its broad-spectrum activity against a variety of pests, including mosquitoes, flies, and cockroaches. MDCB is also used in the control of pests in livestock and poultry production.

Applications De Recherche Scientifique

Methyl (3,4-dichlorobenzyl)carbamate has been extensively studied for its insecticidal properties. The compound has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. methyl (3,4-dichlorobenzyl)carbamate has also been used in the control of pests in livestock and poultry production. In addition to its insecticidal properties, methyl (3,4-dichlorobenzyl)carbamate has been investigated for its potential use as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.

Mécanisme D'action

Methyl (3,4-dichlorobenzyl)carbamate acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect. methyl (3,4-dichlorobenzyl)carbamate also has some activity against the GABA receptor, which is involved in the regulation of neuronal activity.

Biochemical and Physiological Effects:

methyl (3,4-dichlorobenzyl)carbamate has been shown to have some toxic effects on non-target organisms, including mammals and birds. The compound has been found to be moderately toxic to rats and rabbits when administered orally or dermally. methyl (3,4-dichlorobenzyl)carbamate has also been shown to have some mutagenic and genotoxic effects in vitro, although the relevance of these findings to human health is unclear.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl (3,4-dichlorobenzyl)carbamate has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize. methyl (3,4-dichlorobenzyl)carbamate is also highly effective against a wide range of insect pests, making it a useful tool for studying insect biology and behavior. However, methyl (3,4-dichlorobenzyl)carbamate has some limitations as well. The compound is moderately toxic to mammals and birds, which can limit its use in certain experiments. In addition, methyl (3,4-dichlorobenzyl)carbamate has some potential for environmental contamination, which can be a concern in laboratory settings.

Orientations Futures

There are several potential future directions for research on methyl (3,4-dichlorobenzyl)carbamate. One area of interest is the development of new formulations and delivery systems for the compound. This could include the use of microencapsulation or other techniques to improve the stability and efficacy of methyl (3,4-dichlorobenzyl)carbamate. Another area of interest is the investigation of the potential use of methyl (3,4-dichlorobenzyl)carbamate as an antimicrobial agent. Studies have shown that methyl (3,4-dichlorobenzyl)carbamate has activity against a variety of bacteria, and further research could explore its potential use in the treatment of bacterial infections. Finally, there is a need for further research into the potential environmental impacts of methyl (3,4-dichlorobenzyl)carbamate, including its persistence in soil and water systems and its potential effects on non-target organisms.

Méthodes De Synthèse

Methyl (3,4-dichlorobenzyl)carbamate can be synthesized by reacting 3,4-dichlorobenzylamine with methyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents.

Propriétés

IUPAC Name |

methyl N-[(3,4-dichlorophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)12-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFGAHINNOYDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3,4-dichlorobenzyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)

![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)

![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)

![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)

![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)